4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine
Overview
Description
“4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine” is a chemical compound. It is a type of substituted pyridine, which is a structural motif found in numerous bioactive molecules . Substituted pyridines with diverse functional groups are important in the field of medicinal and agricultural chemistry .
Synthesis Analysis
The synthesis of substituted pyridines like “4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine” can be achieved via various methodologies. One such method involves the remodeling of (Aza)indole/Benzofuran skeletons . This ring cleavage methodology reaction allows for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Scientific Research Applications
Synthesis and Characterization of Betainic Pyrimidinaminides
- Schmidt (2002) in "Journal of Heterocyclic Chemistry" discusses the formation of 6-amino substituted (5-chloropyrimidine-2,4-diyl)bis(hetarenium) salts or 5-chloro-2,6-bis-(pyridinio)-pyrimidin-4-aminides from nucleophilic substitution reactions involving similar pyrimidine derivatives (Schmidt, 2002).
Electronic and Optical Properties of Thiopyrimidine Derivatives
- Hussain et al. (2020) in "Journal of Molecular Structure" examine pyrimidine derivatives like 4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine for their potential in nonlinear optics (NLO) and pharmacophore applications in medicine (Hussain et al., 2020).
Tritiation of Pyrimidines for Radiopharmaceuticals
- Măntescu et al. (1965) in "Journal of Labelled Compounds and Radiopharmaceuticals" explore tritiation of pyrimidine derivatives, like 4-chloro-6-hydroxypyrimidine, for potential applications in radiopharmaceuticals (Măntescu et al., 1965).
Synthesis and Antimicrobial Activity of Pyrimidine Derivatives
- Rathod and Solanki (2018) explore the synthesis and antimicrobial properties of new pyrimidine derivatives, highlighting their relevance in medicine and other applications (Rathod & Solanki, 2018).
Synthesis and Optical Properties of Pyrimidines
- Hadad et al. (2011) in "The Journal of Organic Chemistry" study 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, focusing on their synthesis, solvatochromism, and potential as pH sensors (Hadad et al., 2011).
Novel Ir(III) Phosphors for OLED Applications
- Chang et al. (2013) in "ACS Applied Materials & Interfaces" utilize pyrimidine chelates for synthesizing new heteroleptic Ir(III) metal complexes, demonstrating their application in organic light-emitting diodes (OLEDs) (Chang et al., 2013).
properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-pyridin-4-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c13-11-7-10(8-3-5-14-6-4-8)15-12(16-11)9-1-2-9/h3-7,9H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVDTOOHTFFKRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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